molecular formula C11H7N3O B12355542 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one

5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one

Cat. No.: B12355542
M. Wt: 197.19 g/mol
InChI Key: JAYPYJNQWCEUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide (DMF) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce triazoloquinoline alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that similar compounds can bind to targets such as A2B receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5-methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one

InChI

InChI=1S/C11H7N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H2

InChI Key

JAYPYJNQWCEUIF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C2N=NC(=O)N2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.